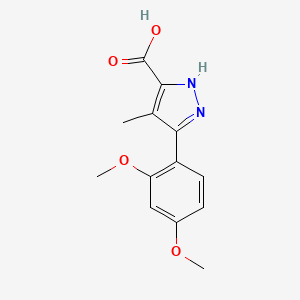

3-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-7-11(14-15-12(7)13(16)17)9-5-4-8(18-2)6-10(9)19-3/h4-6H,1-3H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWOTBXGABMHHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=C(C=C(C=C2)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate diketone to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The choice of solvents and reaction conditions is also optimized to ensure safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituents.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring .

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Activities

Research indicates that pyrazole derivatives, including 3-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid, exhibit significant antibacterial and antifungal properties. A study demonstrated that compounds with a pyrazole core can inhibit the growth of various pathogenic bacteria and fungi, suggesting their potential as therapeutic agents in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug. The mechanism of action is thought to involve the modulation of signaling pathways associated with cell proliferation and survival .

Agriculture

Pesticidal Activity

In agricultural research, pyrazole derivatives have been studied for their pesticidal properties. The compound has shown effectiveness against certain pests, which could lead to its application as a bio-pesticide. This is particularly relevant given the increasing demand for environmentally friendly agricultural solutions .

Herbicidal Properties

Additionally, the compound's structural characteristics suggest potential herbicidal activity. Studies are ongoing to evaluate its effectiveness in controlling weed species without harming crop yields, which is crucial for sustainable farming practices .

Material Science

Polymer Synthesis

This compound has been utilized in the synthesis of novel polymers. These polymers exhibit unique properties such as enhanced thermal stability and luminescence sensing capabilities. For instance, polymers derived from this compound have shown promise in detecting metal ions through luminescence quenching, making them useful in environmental monitoring applications .

Electrochemical Applications

The electrochemical properties of the compound have been explored for applications in sensors and energy storage devices. Its ability to form stable complexes with metal ions enhances its utility in developing advanced materials for electronic applications .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antibacterial | Baasner et al., 2000 | Significant inhibition of bacterial growth observed. |

| Antifungal | Adnan et al., 2008 | Effective against multiple fungal strains; potential therapeutic use. |

| Anticancer | MDPI Publication, 2024 | Induced apoptosis in cancer cell lines; warrants further investigation. |

| Pesticidal | Thomson, 1997 | Demonstrated effectiveness against specific agricultural pests. |

| Polymer Synthesis | CrystEngComm, 2021 | Synthesized polymers with enhanced properties for environmental sensors. |

| Electrochemical Sensors | RSC Publishing, 2021 | High sensitivity in detecting metal ions; promising for sensor technology. |

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with bacterial RNA polymerase, inhibiting bacterial growth . The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

The following table summarizes structural analogs and their distinguishing features:

Key Observations from Structural Comparisons :

Substituent Effects: Electron-donating groups (e.g., methoxy in the target compound) increase solubility in polar solvents and may enhance interactions with biological targets. Hydrophobic groups (e.g., cyclohexyl in ) improve lipid membrane penetration, relevant for drug delivery .

Synthetic Pathways :

Biological Activity

3-(2,4-Dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a 2,4-dimethoxyphenyl group and a carboxylic acid moiety. The synthesis typically involves:

- Formation of the Pyrazole Ring : This is achieved through the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form a hydrazone, which is then cyclized with diketones.

- Introduction of the Carboxylic Acid Group : This can be accomplished through oxidation reactions following the pyrazole formation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria by interacting with bacterial RNA polymerase, which is crucial for transcription processes in bacteria.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies have indicated that it can suppress the activity of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin E2 (PGE2) production . This suggests its potential use in treating inflammatory conditions.

Anticancer Activity

The anticancer potential of this compound is notable. It has been reported to inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

The biological effects of this compound are primarily attributed to its ability to inhibit specific molecular targets:

- Enzyme Inhibition : The compound inhibits COX enzymes, which play a critical role in inflammation and pain pathways.

- Cellular Interaction : It may interact with receptors and enzymes involved in cancer cell proliferation and survival.

Comparative Analysis with Similar Compounds

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : A study demonstrated that the compound effectively reduced bacterial load in vitro and showed promise in vivo against specific strains.

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in significant reductions in swelling and pain indicators compared to controls .

- Cancer Cell Line Studies : Multiple cancer cell lines were treated with varying concentrations of the compound, revealing IC50 values indicating potent antiproliferative effects across different types .

Q & A

Q. What are the recommended synthetic routes for 3-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation reactions. For example, a Vilsmeier-Haack reaction using substituted hydrazines and β-ketoesters can yield the pyrazole core. Subsequent hydrolysis of ester intermediates (e.g., ethyl or methyl esters) under basic conditions (NaOH or KOH in ethanol/water) generates the carboxylic acid moiety . Purification often employs recrystallization or column chromatography, with yields optimized by controlling reaction temperatures (80–100°C) and stoichiometric ratios of reagents .

Q. How is the compound characterized spectroscopically?

Key methods include:

- FTIR : Confirms carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

- NMR : NMR identifies methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and methyl groups (δ 2.3–2.5 ppm). NMR verifies carbonyl carbons (δ ~165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence bioactivity?

Substituents like methoxy groups enhance electron-donating effects, potentially improving binding to biological targets (e.g., enzymes or receptors). Comparative studies of analogs (e.g., 4-chloro or 4-ethoxy derivatives) reveal that methoxy groups at the 2,4-positions increase solubility and modulate anti-inflammatory or antimicrobial activity, as seen in related pyrazole-carboxylic acids . Structure-activity relationship (SAR) studies using in vitro assays (e.g., COX-2 inhibition or MIC tests) are critical for optimization .

Q. What computational methods predict the compound’s reactivity and stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, HOMO-LUMO gaps, and charge transfer interactions. These studies correlate with experimental data on tautomerism (e.g., keto-enol forms) and stability under varying pH conditions . Molecular docking simulations (AutoDock Vina) further predict binding affinities to targets like cannabinoid receptors .

Q. How do pH and solvent systems affect the compound’s stability in aqueous solutions?

Stability studies using HPLC or UV-Vis spectroscopy show degradation at extremes of pH (<3 or >10), with hydrolysis of the carboxylic acid group generating inactive byproducts. Buffered solutions (pH 6–8) in polar aprotic solvents (e.g., DMSO) enhance stability during biological assays .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from differences in cell lines, assay protocols, or impurity profiles. Rigorous analytical characterization (HPLC purity >98%) and standardized protocols (e.g., MTT assay with positive controls) are essential. Meta-analyses of published data, such as comparing EC₅₀ ranges across studies, help identify robust trends .

Methodological Considerations

Q. What in vitro models are suitable for evaluating therapeutic potential?

- Anti-inflammatory : COX-1/COX-2 inhibition assays using purified enzymes or LPS-induced IL-6/TNF-α secretion in macrophages .

- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer : NCI-60 cell line screening or apoptosis assays (Annexin V/PI staining) .

Q. How are synthetic byproducts or isomers minimized during preparation?

- Regioselectivity : Use of directing groups (e.g., methyl at position 4) during cyclization ensures correct pyrazole ring formation .

- Chromatographic Separation : Reverse-phase HPLC resolves positional isomers (e.g., 3- vs. 5-carboxylic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.